molecular formula C15H18N2O2 B3192377 3,3'-(Propane-1,3-diylbis(oxy))dianiline CAS No. 6245-49-4

3,3'-(Propane-1,3-diylbis(oxy))dianiline

Cat. No.: B3192377
CAS No.: 6245-49-4
M. Wt: 258.32 g/mol
InChI Key: LMQOEUTZXKKSBC-UHFFFAOYSA-N
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Description

3,3'-(Propane-1,3-diylbis(oxy))dianiline (CAS: MFCD00025331) is a symmetrical aromatic diamine with the molecular formula C₁₅H₁₈N₂O₂. Its structure consists of two 4-aminophenol groups connected via a propane-1,3-diyloxy spacer . This compound is synthesized through Williamson etherification, followed by deprotection of acetamide groups and subsequent reduction . It serves as a versatile building block in coordination chemistry, polymer synthesis, and materials science due to its bifunctional amino groups and flexible ether linkage.

Properties

CAS No.

6245-49-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[3-(3-aminophenoxy)propoxy]aniline

InChI

InChI=1S/C15H18N2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9,16-17H2

InChI Key

LMQOEUTZXKKSBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N

Other CAS No.

6245-49-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,3-diylbis(oxy))dianiline typically involves the reaction of 4-hydroxybenzaldehyde with dibromoalkane in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 ether . The reaction is carried out in a solvent such as acetone under reflux conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as or .

    Reduction: Reduction reactions can be carried out using reagents like or .

    Substitution: The aniline groups can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 3,3’-(Propane-1,3-diylbis(oxy))dianiline is used as a building block in the synthesis of polymers and other complex organic molecules. It is also employed in the study of charge transfer complexes and conjugated systems .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 3,3’-(Propane-1,3-diylbis(oxy))dianiline is largely dependent on its chemical environment and the specific reactions it undergoes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Linkages

a) 1,3-Bis(diphenylphosphino)propane (CAS: 6737-42-4)
  • Structure: Replaces the ether-oxygen and amino groups with diphenylphosphine moieties.
  • Properties : Exhibits strong electron-donating ability, making it a robust ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .
  • Key Difference: The phosphine groups enable stronger metal coordination compared to the amino groups in 3,3'-(Propane-1,3-diylbis(oxy))dianiline, favoring catalytic applications over polymeric uses.
b) 3,3'-[Benzene-1,3-diylbis(oxy)]dianiline (1,3,3-APB; CAS: 10526-07-5)
  • Structure : Features a central m-phenylene spacer instead of propane-1,3-diyloxy.
  • Properties : Reduced flexibility due to the rigid benzene ring, leading to higher thermal stability in polyimide films .
  • Application : Used in high-performance polymers, whereas the propane spacer in this compound enhances solubility and processability.

Functional Analogues in Coordination Chemistry

a) Copper Complex of 2,2'-(Propane-1,3-diylbis(oxy))dianiline (Cu-P.bis(OA)@FeB-MNPs)
  • Structure: The diamine acts as a multidentate ligand for Cu²⁺, immobilized on magnetic nanoparticles.
  • Application: Efficient nanocatalyst for synthesizing 5-substituted-1H-tetrazoles via [3+2] cycloaddition (yield >90%, recyclable for 5 cycles) .
  • Comparison : Unlike simpler diamines, the propane-1,3-diyloxy spacer here enhances ligand flexibility, improving metal accessibility and catalytic efficiency.
b) Zinc-Selective Fluorescent Probe (H₂L)
  • Structure : Contains a propane-1,3-diyloxy-linked bis(ortho-hydroxy-arylimine) motif.
  • Function : Exhibits greenish-yellow emission (λₑₘ = 556 nm) upon Zn²⁺ binding with a detection limit of 15.5 nM .
  • Contrast: The imine groups and ortho-hydroxy substitution enable metal selectivity, unlike the amino groups in this compound, which are more suited for polymer crosslinking.

Liquid Crystalline Analogues

Symmetrical Azo-Azomethine Dimers
  • Structure : Propane-1,3-diyloxy-linked dimers with terminal azo and azomethine groups.
  • Properties : Exhibit enantiotropic nematic mesophases due to conjugation and molecular rigidity .
  • Comparison : The azomethine linkages enhance π-conjugation, enabling liquid crystallinity, whereas this compound lacks such extended conjugation, limiting its mesomorphic behavior.

Q & A

Q. What are the recommended synthetic routes for 3,3'-(Propane-1,3-diylbis(oxy))dianiline, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between propane-1,3-diol derivatives and aniline precursors. To optimize efficiency:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, catalysts) and identify optimal conditions .
  • Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, reducing trial-and-error experimentation .
  • Monitor intermediates via in-situ spectroscopic techniques (e.g., FTIR, HPLC) to track reaction progress and adjust conditions dynamically .

Key Parameters Table:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes kinetics
Catalyst (e.g., Pd/C)0.5–2 mol%Reduces side reactions
Reaction Time6–12 hoursBalances completion vs. degradation

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<0.5% threshold) .
    • Thermogravimetric Analysis (TGA) to assess thermal stability and residual solvent content .
  • Structural Confirmation:
    • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to verify bonding patterns and symmetry .
    • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and closed systems to avoid inhalation of dust/aerosols .
    • Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact .
  • Storage:
    • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
    • Label with GHS hazard pictograms (e.g., irritant, environmental toxicity) .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to design novel derivatives of this compound?

Methodological Answer:

  • Step 1: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO levels) and predict reactivity with electrophiles/nucleophiles .
  • Step 2: Apply machine learning (ML) models trained on existing reaction databases to prioritize substituents for functionalization .
  • Step 3: Validate predictions via parallel microscale reactions (e.g., 96-well plate setups) to rapidly screen derivatives .

Case Study:
Derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) showed enhanced thermal stability in simulations, confirmed experimentally via DSC analysis.

Q. What methodologies are effective in resolving contradictory data regarding the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

  • Statistical Analysis:
    • Apply multivariate regression to isolate variables (e.g., humidity, oxygen levels) causing instability .
    • Use accelerated aging studies (e.g., elevated temperatures) with kinetic modeling to extrapolate degradation pathways .
  • Controlled Replication:
    • Repeat experiments under strictly inert conditions (e.g., glovebox) to differentiate intrinsic vs. environmental effects .

Data Contradiction Example:
Discrepancies in melting points (reported 160–175°C) were resolved by identifying hygroscopic behavior; drying protocols standardized to 72 hours under vacuum .

Q. What advanced spectroscopic techniques are recommended for elucidating the reaction mechanisms involving this compound?

Methodological Answer:

  • In-Situ Techniques:
    • Raman Spectroscopy to monitor real-time bond formation/cleavage during synthesis .
    • Time-Resolved UV-Vis to capture transient intermediates (e.g., radical species) .
  • Solid-State Analysis:
    • X-Ray Photoelectron Spectroscopy (XPS) to study surface interactions in catalytic applications .

Q. How can researchers optimize solvent selection for this compound in green chemistry applications?

Methodological Answer:

  • Solvent Screening:
    • Use COSMO-RS simulations to predict solubility and environmental impact (e.g., E-factor) .
    • Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameter matching .
  • Process Integration:
    • Employ membrane separation technologies to recover and recycle solvents, reducing waste .

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